molecular formula C9H5BrFNS B11814069 5-Bromo-2-(4-fluorophenyl)thiazole

5-Bromo-2-(4-fluorophenyl)thiazole

Cat. No.: B11814069
M. Wt: 258.11 g/mol
InChI Key: XOVQPRMBCZAWOX-UHFFFAOYSA-N
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Description

5-Bromo-2-(4-fluorophenyl)thiazole is a heterocyclic compound that contains a thiazole ring substituted with a bromine atom at the 5-position and a fluorophenyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(4-fluorophenyl)thiazole typically involves the reaction of 4-fluoroaniline with bromine and sulfur to form the thiazole ring. One common method involves the following steps :

    Formation of 4-fluorophenylthiourea: 4-Fluoroaniline reacts with thiocyanate to form 4-fluorophenylthiourea.

    Cyclization: The 4-fluorophenylthiourea undergoes cyclization with bromine to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(4-fluorophenyl)thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Bromo-2-(4-fluorophenyl)thiazole depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. The molecular targets and pathways involved vary depending on the specific biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-(4-chlorophenyl)thiazole
  • 5-Bromo-2-(4-methylphenyl)thiazole
  • 5-Bromo-2-(4-nitrophenyl)thiazole

Uniqueness

5-Bromo-2-(4-fluorophenyl)thiazole is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .

Properties

Molecular Formula

C9H5BrFNS

Molecular Weight

258.11 g/mol

IUPAC Name

5-bromo-2-(4-fluorophenyl)-1,3-thiazole

InChI

InChI=1S/C9H5BrFNS/c10-8-5-12-9(13-8)6-1-3-7(11)4-2-6/h1-5H

InChI Key

XOVQPRMBCZAWOX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(S2)Br)F

Origin of Product

United States

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